Magnesium sulfate hexahydrate

Vue d'ensemble

Description

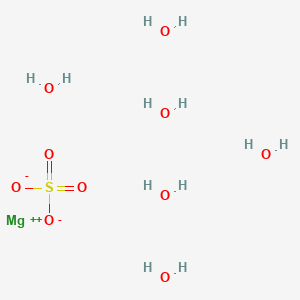

Magnesium sulfate hexahydrate is a chemical compound with the formula MgSO₄·6H₂O. It consists of magnesium cations (Mg²⁺) and sulfate anions (SO₄²⁻) along with six molecules of water of hydration. This compound is a white crystalline solid that is highly soluble in water but not in ethanol. It is commonly used in various applications, including agriculture, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium sulfate hexahydrate can be synthesized by dissolving magnesium oxide or magnesium carbonate in sulfuric acid, followed by crystallization. The reaction is typically carried out at room temperature, and the resulting solution is allowed to evaporate slowly to form crystals of this compound .

Industrial Production Methods: Industrially, this compound is produced by the dissolution of kieserite (a naturally occurring mineral form of magnesium sulfate monohydrate) in water, followed by crystallization. Another method involves the sulfation of magnesium oxide. The crystallization process is controlled to obtain the desired hydrate form .

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium sulfate hexahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Dehydration: Typically carried out by heating the compound at temperatures ranging from 35°C to 60°C under low water vapor pressure.

Hydration: Involves exposure to water or water vapor at room temperature.

Major Products Formed:

Applications De Recherche Scientifique

Magnesium sulfate hexahydrate has a wide range of scientific research applications, including:

Mécanisme D'action

Magnesium sulfate hexahydrate exerts its effects through several mechanisms:

Neuromuscular Blockade: Reduces the release of acetylcholine at neuromuscular junctions, leading to muscle relaxation.

Calcium Channel Blockade: Inhibits calcium influx through voltage-dependent channels, contributing to its relaxant action on vascular smooth muscle.

Osmotic Effect: When taken orally, it retains water in the intestines, promoting bowel evacuation.

Comparaison Avec Des Composés Similaires

Magnesium sulfate hexahydrate can be compared with other magnesium sulfate hydrates and similar compounds:

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O):

Magnesium Sulfate Monohydrate (MgSO₄·H₂O): Occurs naturally as kieserite and is used in industrial applications.

Calcium Sulfate (CaSO₄): Similar in structure but contains calcium instead of magnesium.

This compound is unique due to its specific hydration state, which provides distinct properties and applications compared to other hydrates and similar compounds.

Activité Biologique

Magnesium sulfate hexahydrate (MgSO₄·6H₂O), commonly known as Epsom salt, is a hydrated form of magnesium sulfate that exhibits significant biological activity. This compound plays a crucial role in various physiological processes, including enzyme activity, neuromuscular function, and electrolyte balance. Its applications span across medical, agricultural, and nutritional fields.

This compound crystallizes in a monoclinic structure, characterized by its six water molecules of hydration. The molecular formula is represented as H₁₂MgO₁₀S, with a molar mass of approximately 246.47 g/mol. The compound is highly soluble in water, making it readily available for biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | MgSO₄·6H₂O |

| Molar Mass | 246.47 g/mol |

| Solubility | Freely soluble in water |

| Crystal System | Monoclinic |

Magnesium sulfate exerts its biological effects through several mechanisms:

- Calcium Channel Blockade : It acts as a voltage-dependent L-type calcium channel blocker, reducing calcium influx in cells. This action is critical in decreasing muscle contractions and stabilizing excitable tissues such as nerves and muscles .

- Neuromuscular Transmission : Magnesium sulfate inhibits acetylcholine release at the neuromuscular junction, leading to reduced peripheral neuromuscular transmission. This property is particularly beneficial in conditions like eclampsia where muscle excitability needs to be controlled .

- Electrolyte Balance : As an essential mineral, magnesium plays a vital role in maintaining electrolyte balance and supporting enzymatic functions necessary for metabolic processes .

Clinical Applications

This compound is utilized in various clinical settings:

- Seizure Management : It is commonly used to manage seizures associated with eclampsia and severe pre-eclampsia during pregnancy. The compound's ability to stabilize neuronal excitability makes it an effective anticonvulsant .

- Electrolyte Replenishment : It serves as a treatment for magnesium deficiency, particularly in cases of hypomagnesemia where it helps restore normal physiological function .

- Bronchodilation : In respiratory medicine, magnesium sulfate is used as a bronchodilator to alleviate acute asthma attacks by relaxing bronchial smooth muscles .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in clinical practice:

- Eclampsia Treatment : A randomized controlled trial demonstrated that magnesium sulfate significantly reduced the incidence of recurrent seizures in women with eclampsia compared to placebo treatments .

- Asthma Management : Research indicates that intravenous administration of magnesium sulfate can improve lung function in patients experiencing severe asthma exacerbations, showing marked improvement in peak expiratory flow rates post-treatment .

- Cardiac Arrhythmias : A study reported that magnesium sulfate administration effectively managed torsades de pointes and other arrhythmias induced by tricyclic antidepressant overdose, showcasing its role in cardiac stabilization .

Safety and Toxicity

While generally safe when administered correctly, this compound can cause adverse effects if misused:

- Respiratory Effects : Inhalation may lead to irritation; however, it is not typically associated with significant respiratory toxicity .

- Gastrointestinal Disturbances : Oral ingestion can lead to diarrhea due to the slow absorption of magnesium salts; excessive doses may result in mucosal irritation .

- Kidney Function : Caution is advised for individuals with renal impairment as magnesium excretion is primarily renal; accumulation can lead to toxicity .

Propriétés

IUPAC Name |

magnesium;sulfate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O4S.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCMVPFWAIAFRIH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12MgO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622774 | |

| Record name | Magnesium sulfate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17830-18-1 | |

| Record name | Magnesium sulfate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.